molecular formula C16H38ClNO B3431146 Tetrabutylammonium chloride hydrate CAS No. 88641-55-8

Tetrabutylammonium chloride hydrate

Cat. No.: B3431146
CAS No.: 88641-55-8
M. Wt: 295.9 g/mol
InChI Key: FODWRUPJCKASBN-UHFFFAOYSA-M
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Description

Tetrabutylammonium chloride hydrate is a quaternary ammonium salt with the chemical formula ((\text{C}_4\text{H}_9)_4\text{NCl} \cdot x\text{H}_2\text{O}). It is a white, water-soluble solid commonly used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between aqueous and organic phases, making it a valuable reagent in organic synthesis .

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium chloride hydrate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the reactivity of various biochemical processes . This compound interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form semi-clathrate hydrates with guest molecules can impact cellular hydration and ion balance . Additionally, its interactions with cellular membranes can alter membrane fluidity and permeability, thereby influencing cellular uptake and transport processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen-bonded cage structures that encapsulate guest cations, thereby altering the local environment and influencing biochemical reactions . The compound’s ability to act as a phase transfer catalyst also involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation. Changes in gene expression may occur as a result of these interactions, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pressure, and hydration levels . Long-term studies have shown that the compound can maintain its phase transfer catalytic activity over extended periods, although its effectiveness may decrease with prolonged exposure to certain conditions . Additionally, the formation of semi-clathrate hydrates can impact the compound’s long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions and cellular functions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in ion balance and cellular hydration . Threshold effects have been noted, where the compound’s impact on cellular processes becomes more pronounced beyond certain concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and hydration. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role as a phase transfer catalyst also extends to metabolic processes, where it can enhance the transfer of reactants and products between different cellular compartments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular regions. The compound’s ability to form semi-clathrate hydrates can also influence its transport and distribution, as these structures can encapsulate and transport guest molecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, often directed by targeting signals and post-translational modifications . The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and membrane structures. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct biochemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium chloride hydrate can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent such as ethanol or acetone .

Industrial Production Methods

In industrial settings, this compound is produced by the quaternization of tributylamine with butyl chloride, followed by the addition of hydrochloric acid. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium chloride hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic halides, palladium catalysts, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in substitution reactions, the product is typically a new quaternary ammonium salt with a different anion .

Scientific Research Applications

Chemistry

In chemistry, tetrabutylammonium chloride hydrate is widely used as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, enabling reactions that would otherwise be difficult to achieve. It is also used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water .

Biology and Medicine

In biological and medical research, this compound is used to study the effects of quaternary ammonium compounds on biological systems. It is also employed in the preparation of various biologically active compounds .

Industry

In industrial applications, this compound is used as a catalyst in the production of various chemicals and materials. It is also a promising candidate for cool energy storage material .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium bromide
  • Tetrabutylammonium iodide
  • Tetrabutylammonium hydrogen sulfate
  • Tetrabutylphosphonium chloride

Uniqueness

Tetrabutylammonium chloride hydrate is unique among similar compounds due to its specific solubility and reactivity properties. It is less hygroscopic than tetrabutylammonium bromide, making it easier to handle and store. Additionally, its chloride ion provides distinct reactivity compared to other halides, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

tetrabutylazanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODWRUPJCKASBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88641-55-8, 37451-68-6
Record name Tetrabutylammonium chloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrabutylammonium chloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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